(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride chemical properties
(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride chemical properties
An In-Depth Technical Guide to (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride: Properties, Synthesis, and Applications
Introduction
(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride is a non-proteinogenic, chiral amino acid that serves as a crucial building block in modern medicinal chemistry and drug discovery. As a derivative of L-phenylalanine, its structure is distinguished by a chlorine atom at the meta-position of the phenyl ring.[1] This substitution significantly alters the electronic and lipophilic properties of the molecule compared to its natural counterpart, making it a valuable synthon for introducing specific structural modifications into peptides and small molecule therapeutics. The hydrochloride salt form enhances the compound's stability and handling characteristics, rendering it suitable for laboratory and process chemistry.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, plausible synthetic routes, key applications, and robust analytical protocols for quality control.
Part 1: Chemical Identity and Physicochemical Properties
The unique characteristics of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride stem from its specific molecular architecture. The (S)-stereochemistry at the alpha-carbon is critical for stereospecific interactions with biological targets, while the meta-chloro substitution modifies the phenyl ring's electron density and steric profile, which can influence binding affinities and metabolic stability.
Key Identifiers and Properties
| Property | Value | Source(s) |
| Chemical Name | (2S)-2-amino-3-(3-chlorophenyl)propanoic acid;hydrochloride | [2][] |
| Synonyms | 3-Chloro-L-phenylalanine hydrochloride, L-3-Chlorophenylalanine HCl | [][4][5] |
| CAS Number | 123053-22-5 | [2][4][6] |
| Molecular Formula | C₉H₁₁Cl₂NO₂ | [2][4] |
| Molecular Weight | 236.10 g/mol | [2] |
| Appearance | White to off-white solid powder | [4] |
| Melting Point | 215-216 °C (for free base) | [1] |
| LogP | 1.994 | [2] |
| Purity | Typically ≥97% | [4] |
Structural Influence on Functionality
-
Chirality : The defined (S)-configuration is paramount. Biological systems, such as enzymes and receptors, are chiral environments, meaning enantiomers of a drug can exhibit vastly different pharmacological, physiological, or toxicological profiles.[7] The use of an enantiomerically pure starting material like this one is essential for developing selective therapeutics.
-
Chlorine Substitution : The introduction of a chlorine atom, an electron-withdrawing group, at the meta-position of the phenyl ring serves multiple purposes. It can enhance binding to a target protein through halogen bonding, alter the pKa of nearby functional groups, and, crucially, block a potential site of metabolic oxidation, thereby increasing the compound's in vivo half-life.
-
Hydrochloride Salt : As a free amino acid, the compound is zwitterionic and can be amorphous and difficult to handle. Conversion to the hydrochloride salt protonates the amino group, creating a stable, crystalline solid with improved solubility in certain solvents and better shelf-life.[2][4]
Part 2: Synthesis and Manufacturing Insights
The synthesis of enantiomerically pure non-natural amino acids is a cornerstone of pharmaceutical development.[7] While multiple strategies exist, a common and scalable approach involves the asymmetric synthesis or resolution of a racemic intermediate. A plausible route to (S)-2-Amino-3-(3-chlorophenyl)propanoic acid is outlined below.
Representative Synthetic Workflow
A practical approach could involve a variation of the Strecker synthesis or an asymmetric alkylation. An alternative, robust method starts from a readily available chiral precursor, leveraging the "chiral pool."
Caption: Plausible synthetic route via resolution of a racemic intermediate.
Causality in Synthesis
-
Racemate Formation : The initial condensation reaction is often not stereoselective, producing a racemic mixture of the (R) and (S) enantiomers.[8]
-
Chiral Resolution (The "Why") : To isolate the desired (S)-enantiomer, a chiral resolving agent is introduced. This agent, itself enantiomerically pure, reacts with both enantiomers in the racemic mixture to form a pair of diastereomers. Diastereomers have different physical properties (like solubility), allowing them to be separated by physical means such as fractional crystallization.
-
Salt Formation and Liberation : After separation, the diastereomeric salt containing the (S)-amino acid is treated with acid to break the ionic bond, liberating the pure (S)-enantiomer free base.
-
Final HCl Salt Preparation : The purified (S)-free base is then treated with hydrochloric acid. This final step is not just for purification; it is a critical formulation step to produce a stable, non-hygroscopic, crystalline solid that is easier to weigh, handle, and store long-term.[2][4]
Part 3: Applications in Research and Drug Development
The primary value of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride is as a specialized building block for creating more complex molecules with tailored properties. Its applications are particularly prominent in fields requiring high target specificity.[9]
-
Peptide Synthesis : It can be incorporated into peptide chains to create peptidomimetics. The chloro-phenyl side chain can serve as a structural probe, enhance binding affinity, or improve resistance to enzymatic degradation compared to natural phenylalanine.[9]
-
Small Molecule Synthesis : It serves as a chiral scaffold in the synthesis of novel therapeutics, especially in neuropharmacology and oncology, where precise three-dimensional structures are required for potent and selective activity.[9]
-
Biochemical Probes : Its structural similarity to natural amino acids makes it useful in biochemical assays to study the structure-activity relationships of enzymes and receptors.[10]
Experimental Workflow: Incorporation into a Peptide
Below is a standard workflow for using the compound in solid-phase peptide synthesis (SPPS) after converting it to a protected form.
Caption: Workflow for preparing the Fmoc-protected derivative for SPPS.
Part 4: Analytical and Quality Control Protocols
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the material. The following protocols form a self-validating system to ensure quality.
Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy
-
Objective : To confirm the chemical structure of the compound.
-
Methodology :
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).
-
Process the data (phasing, baseline correction, and integration).
-
-
Expected Results : The spectrum should be consistent with the structure, showing characteristic signals for the aromatic protons (in the 7-8 ppm region), the α-proton (a triplet or doublet of doublets around 4 ppm), and the diastereotopic β-protons (two multiplets around 3 ppm). The integration of these regions should correspond to the number of protons (4H, 1H, and 2H, respectively). A Certificate of Analysis often confirms the spectrum is consistent with the structure.[4]
Protocol 2: Enantiomeric Purity by Chiral HPLC
-
Objective : To determine the enantiomeric excess (e.e.) by separating the (S)- and (R)-enantiomers.
-
Methodology :
-
Column : Use a chiral stationary phase column (e.g., Chiralpak® series).
-
Mobile Phase : An isocratic mixture of hexane and a polar modifier like ethanol or isopropanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape. A typical starting point is 80:20 Hexane:IPA.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 220 nm or 254 nm.
-
Sample Preparation : Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
-
Injection : Inject 10 µL.
-
Analysis : Run the sample and a racemic standard (if available) to identify the retention times of the (S) and (R) enantiomers. Calculate the e.e. using the peak areas: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100.
-
-
Trustworthiness : This protocol is self-validating. A sharp, single major peak at the retention time corresponding to the (S)-enantiomer and the absence (or near absence) of a peak for the (R)-enantiomer confirms high stereochemical purity.
Protocol 3: Chemical Purity by Reverse-Phase HPLC
-
Objective : To quantify the purity of the compound and detect any process-related impurities.
-
Methodology :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B : 0.1% TFA in Acetonitrile.
-
Gradient : A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 220 nm.
-
Sample Preparation : Dissolve the sample in a water/acetonitrile mixture at ~0.5 mg/mL.
-
-
Expected Results : A single major peak should be observed. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >98% is common.[2]
Part 5: Safety, Handling, and Storage
Proper handling and storage are critical for maintaining the integrity of the compound and ensuring user safety.
GHS Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [11] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [12][13] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][12] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling the material.[14]
-
Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[11]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[11][14] For long-term stability, storage at -20°C is recommended.[2][4]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
Conclusion
(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride is more than a simple amino acid derivative; it is a precision tool for the modern medicinal chemist. Its defined stereochemistry and unique electronic properties imparted by the chlorine substituent provide a reliable and effective means to modulate the biological activity, selectivity, and pharmacokinetic profiles of novel therapeutic agents. A thorough understanding of its properties, synthetic origins, and analytical characterization is fundamental to its successful application in advancing drug discovery and development programs.
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- U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
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